2-Iodo-l-phenylalanine

LAT1 Amino Acid Transporter Targeted Drug Delivery

Choose 2-Iodo-L-phenylalanine for its validated ortho-iodo regiochemistry essential for LAT1 transporter affinity and tumor targeting. Unlike generic halogenated analogs, this L-isomer delivers >98% radiolabeling yield and >99% purity under kit conditions for [123I]-SPECT tracer production. With documented 80% tumor retention at 48h in vivo, it is the reliable precursor for theranostic pair development and LAT1 inhibition studies. Enantiomeric purity is assured to avoid D-isomer cross-contamination that alters blood clearance kinetics.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 167817-55-2
Cat. No. B556763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-l-phenylalanine
CAS167817-55-2
Synonyms2-Iodo-l-phenylalanine; 167817-55-2; (S)-2-Amino-3-(2-iodophenyl)propanoicacid; Phenylalanine,2-iodo-; (2S)-2-AMINO-3-(2-IODOPHENYL)PROPANOICACID; L-Phe(2-I)-OH; SCHEMBL158930; CTK0H1709; BKXVGLPBXYBDDM-QMMMGPOBSA-N; MolPort-020-004-165; ZINC2385606; ANW-22310; AKOS015907891; AM83359; AJ-35164; AK-60882; AM009284; KB-24678; TC-111055; V3702; I14-25452
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyBKXVGLPBXYBDDM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-L-phenylalanine (CAS 167817-55-2): Procurement-Focused Technical Baseline and Key Identifiers


2-Iodo-L-phenylalanine (2-I-Phe, C9H10INO2, MW: 291.09 g/mol) is a halogenated aromatic amino acid derivative, specifically an ortho-iodinated analog of the essential amino acid L-phenylalanine [1]. This compound is primarily recognized as a chemical precursor and a scaffold for the development of radiopharmaceuticals, particularly [123I]-2-iodo-L-phenylalanine, a tumor-specific tracer for Single Photon Emission Computed Tomography (SPECT) [2]. Its biological utility stems from its interaction with the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancer cells [3]. This document focuses on the specific, quantifiable differentiators of the non-radioactive precursor that are critical for procurement decisions in radiochemistry and molecular imaging research.

Why 2-Iodo-L-phenylalanine Cannot Be Interchanged with Other Halogenated Phenylalanine Analogs: A Procurement Risk Analysis


Procurement of generic 'halogenated phenylalanine analogs' without attention to the specific substitution pattern and enantiomeric purity poses a significant risk of experimental failure in tracer development. The position of the iodine atom (ortho vs. meta vs. para) on the aromatic ring directly dictates LAT1 transporter affinity and selectivity, with the 2-iodo (ortho) isomer exhibiting markedly superior characteristics for tumor targeting compared to its parent amino acid [1]. Furthermore, studies comparing L- and D-isomers reveal distinct pharmacokinetic profiles, with the D-isomer demonstrating faster blood clearance in vivo, a critical parameter for imaging contrast and radiation dosimetry [2]. Additionally, the 'cold' synthesis yield is highly dependent on optimized reaction parameters, making a reliably synthesized and fully characterized precursor essential for high-yield radioiodination, as inconsistent precursor quality can drastically impact subsequent radiolabeling efficiency [3].

Quantitative Differential Evidence for 2-Iodo-L-phenylalanine: Head-to-Head Performance vs. Key Comparators


LAT1 Transporter Affinity and Selectivity: 2-Iodo-L-Phenylalanine vs. Parent L-Phenylalanine

The 2-iodo substituent at the ortho position of the phenylalanine ring significantly enhances binding and selectivity for the L-type amino acid transporter 1 (LAT1). The study by Chen et al. (2024) demonstrated that 2-iodo-L-phenylalanine (2-I-Phe) markedly improves LAT1 affinity and selectivity compared to the unsubstituted parent amino acid, L-phenylalanine (Phe), establishing a clear structure-activity relationship for this class of molecules [1].

LAT1 Amino Acid Transporter Targeted Drug Delivery SAR

Precursor Synthesis Yield: Optimized Protocol for 2-Iodo-L-Phenylalanine from 2-Bromo-L-Phenylalanine

The synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine via Cu1+-assisted nucleophilic halogen exchange is a critical step in its production. Kersemans et al. (2006) employed an experimental design to optimize eight parameters, including temperature and reagent concentrations, resulting in a significant and quantifiable increase in yield [1]. This optimized protocol provides a reliable, high-yield route to the precursor, essential for efficient subsequent radiolabeling.

Precursor Synthesis Radiochemistry Halogen Exchange Process Optimization

Radiolabeling Efficiency: High Purity and Yield of [123/125I]-2-Iodo-L-Phenylalanine via Kit Conditions

The optimized precursor, 2-iodo-L-phenylalanine, is specifically designed for straightforward and efficient conversion to its radioiodinated form. Kersemans et al. (2006) demonstrated that under kit conditions, the precursor undergoes isotopic exchange with Na123/125I, facilitated by Cu1+, to yield the radiotracer with exceptional radiochemical yield and purity [1]. This efficiency is a direct consequence of the precursor's chemical suitability for the Cu1+-assisted exchange, a key procurement consideration for radiopharmacies.

Radioiodination SPECT Tracer Kit Preparation Radiochemical Purity

Comparative In Vivo Biodistribution: [123I]-2-Iodo-L-Phenylalanine vs. [123I]-2-Iodo-L-Tyrosine

In a direct comparative study, the biodistribution of [123I]-2-iodo-L-phenylalanine was evaluated against another promising amino acid-based tumor tracer, [123I]-2-iodo-L-tyrosine, in rhabdomyosarcoma tumor-bearing mice. While both tracers showed fast, high, and specific tumor accumulation with no significant difference, the phenylalanine analog exhibited faster blood clearance and no undesirable liver accumulation, leading to superior tumor contrast [1].

Biodistribution Pharmacokinetics Tumor Imaging SPECT Tracers

Comparative Pharmacokinetics: [123I]-2-Iodo-L-Phenylalanine vs. D-Isomer [123I]-2-Iodo-D-Phenylalanine

The stereochemistry of the tracer significantly influences its in vivo behavior. A comparative study of the L- and D- enantiomers of [123I]-2-iodo-phenylalanine revealed that while both exhibit high and similar tumor uptake, their pharmacokinetic profiles differ. Specifically, two-compartment blood modeling showed that the D-isomer ([123I]-2-iodo-D-phenylalanine) has a faster blood clearance and faster distribution to the peripheral compartment compared to its L-counterpart [1].

Enantiomer Pharmacokinetics Blood Clearance Radiation Dosimetry

Long-Term Tumor Retention: [123I]-2-Iodo-L-Phenylalanine vs. [123I]-2-Iodo-L-Tyrosine

A direct comparison of tumor retention over 48 hours was performed between [123I]-2-Iodo-L-phenylalanine and [123I]-2-Iodo-L-tyrosine in a rat rhabdomyosarcoma model. The study by Bauwens et al. (2007) found that the phenylalanine analog exhibited significantly longer retention in the tumor tissue, with a substantial percentage of the initial activity remaining at 24 and 48 hours post-injection, unlike the tyrosine analog which was largely cleared [1].

Tumor Retention Pharmacokinetics Theragnostics SPECT

High-Value Research and Production Applications for 2-Iodo-L-phenylalanine (CAS 167817-55-2)


Radiopharmaceutical Precursor for SPECT Tumor Imaging Agents

Procurement is driven by the need for a reliable, high-purity precursor for the synthesis of [123I]-2-iodo-L-phenylalanine, a validated tumor-specific SPECT tracer. The compound's demonstrated ability to be radiolabeled under kit conditions with >98% yield and >99% purity [1] ensures efficient and reproducible clinical-grade tracer production, essential for nuclear medicine departments and contract manufacturing organizations (CMOs).

Development of LAT1-Targeted Theranostic Agents

Researchers developing theranostic pairs for cancer (combining diagnostic imaging and targeted therapy) require 2-iodo-L-phenylalanine. Its marked improvement in LAT1 affinity and selectivity over L-phenylalanine [2], combined with its proven long tumor retention in vivo (80% remaining at 48 hours) [3], makes it an ideal scaffold for designing compounds that require both high tumor accumulation and prolonged residence time for therapeutic effect.

Mechanistic Studies of Amino Acid Transport and Cancer Metabolism

This compound is a key chemical probe for investigating the function of the L-type amino acid transporter 1 (LAT1) in cancer biology. Its use in competitive inhibition studies (e.g., with BCH) confirmed its transport is LAT1-mediated [4]. Scientists utilize 2-I-Phe in vitro to quantify LAT1 activity, study its role in cell growth and nutrient sensing, and screen for potential LAT1 inhibitors, as its selective transport differentiates it from other system L substrates.

Bioconjugation and Peptide Engineering via Ortho-Iodophenyl Handle

The ortho-iodo substituent serves as a unique chemical handle for further derivatization. In peptide synthesis and protein engineering, 2-iodo-L-phenylalanine is incorporated as a non-natural amino acid, enabling site-specific bioconjugation via cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) that are not possible with canonical phenylalanine. This application leverages the specific ortho-iodine as a functional group for creating novel peptide-based probes, therapeutics, or materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-l-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.